Critical Role in Correcting for Quetiapine Sulfone Instability vs. Quetiapine Sulfoxide
Quetiapine sulfone, the unlabeled analyte, has been shown to be unstable and degrades to quetiapine sulfoxide in human plasma [1]. This instability introduces significant variability in quantitative assays. The use of Quetiapine Sulfone-d8 as an internal standard directly mitigates this issue because the deuterated analog undergoes the same degradation pathway at the same rate as the native metabolite during sample processing and storage. This co-processing corrects for the resulting loss of signal. In contrast, using a mismatched internal standard like quetiapine-d8 would not account for this specific degradation event, leading to inaccurate and variable measurements of the sulfone concentration.
| Evidence Dimension | Metabolite Stability in Human Plasma |
|---|---|
| Target Compound Data | Not applicable (Quetiapine Sulfone-d8 is the internal standard, not the analyte). The degradation of the analyte (unlabeled quetiapine sulfone) is the key finding. |
| Comparator Or Baseline | Unlabeled Quetiapine Sulfone (analyte) in human plasma |
| Quantified Difference | Qualitative observation of degradation: 'Quetiapine sulfone was found to be unstable and to degrade to quetiapine sulfoxide.' |
| Conditions | Human plasma samples during method development for LC-MS/MS analysis of quetiapine and its metabolites [1]. |
Why This Matters
This matters for procurement because using a mismatched internal standard will lead to inaccurate and non-reproducible data due to uncontrolled analyte loss, which Quetiapine Sulfone-d8 is uniquely positioned to correct for.
- [1] Fisher, D. S., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Biomedical Chromatography, 26(9), 1125-1132. View Source
